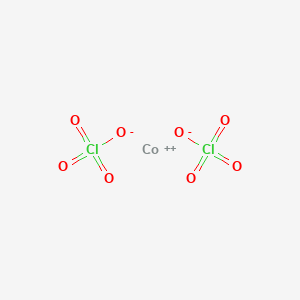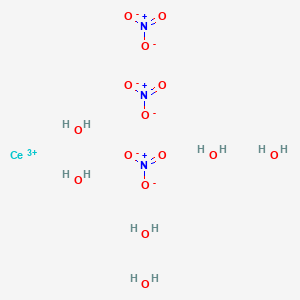
3,3- diéthoxypropionate d'éthyle
Vue d'ensemble
Description
Ethyl 3,3-diethoxypropionate is an organic compound with the molecular formula C9H18O4. It is also known as propanoic acid, 3,3-diethoxy-, ethyl ester. This compound is a clear, colorless liquid with a molecular weight of 190.24 g/mol. It is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry .
Applications De Recherche Scientifique
Ethyl 3,3-diethoxypropionate has several applications in scientific research:
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
Target of Action
Ethyl 3,3-diethoxypropionate is a chemical compound with the formula C9H18O4 It is known to participate in the synthesis of dihydropyridines (dhps) .
Mode of Action
It is known to participate in the Ytterbium (III) triflate (Yb(OTf)3) catalyzed synthesis of DHPs . DHPs are a class of compounds that have various biological activities, including acting as calcium channel blockers.
Biochemical Pathways
Given its role in the synthesis of dhps , it can be inferred that it may influence calcium signaling pathways, as DHPs are known to interact with these pathways.
Result of Action
Considering its role in the synthesis of dhps , it can be inferred that its action may result in the production of these compounds, which have various biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 3,3-diethoxypropionate can be synthesized through the reaction of diethyl malonate and chloroacetic acid in the presence of a base catalyst. The reaction typically involves the use of anhydrous potassium carbonate as the base and ethanol as the solvent. The reaction is carried out at room temperature for about 10 hours, followed by distillation under reduced pressure to obtain the product .
Industrial Production Methods: In industrial settings, the synthesis of ethyl 3,3-diethoxypropionate involves similar reaction conditions but on a larger scale. The process includes the use of continuous reactors to ensure efficient mixing and reaction completion. The product is then purified through distillation and other separation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3,3-diethoxypropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Ethyl 3,3-diethoxypropionate can be compared with other similar compounds such as:
- Ethyl 3-ethoxypropionate
- Methyl 3,3-dimethoxypropionate
- Ethyl diethoxyacetate
- Ethyl azidoacetate
Uniqueness: Ethyl 3,3-diethoxypropionate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to inhibit mitochondrial cytochrome c oxidase also sets it apart from other similar compounds .
Propriétés
IUPAC Name |
ethyl 3,3-diethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-4-11-8(10)7-9(12-5-2)13-6-3/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIALOQYKFQEKOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(=O)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147476 | |
| Record name | Ethyl 3,3-diethoxypropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10601-80-6 | |
| Record name | Propanoic acid, 3,3-diethoxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10601-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,3-diethoxypropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010601806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10601-80-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3,3-diethoxypropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,3-diethoxypropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3,3-diethoxypropionate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/949D397DXS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 3,3-diethoxypropionate in organic synthesis?
A1: Ethyl 3,3-diethoxypropionate is a valuable building block in organic synthesis, particularly as a stable, protected form of the reactive 3-oxopropanoate. [] This characteristic enables its use in various synthetic transformations, such as the construction of heterocycles and the Pictet–Spengler reaction. []
Q2: How is ethyl 3,3-diethoxypropionate utilized in the synthesis of coumarins?
A2: Ethyl 3,3-diethoxypropionate serves as a crucial starting material in the synthesis of coumarins via the Pechmann condensation. It reacts with phenol derivatives in the presence of a catalyst, like Wells–Dawson heteropolyacid (H6P2W18O62), under solvent-free conditions to yield coumarins. [] This method offers a novel, cost-effective, and safer approach for coumarin synthesis. []
Q3: Can ethyl 3,3-diethoxypropionate participate in multicomponent reactions?
A3: Yes, ethyl 3,3-diethoxypropionate has been successfully employed in multicomponent reactions for synthesizing various heterocycles. For instance, it reacts with aniline and aldehydes in a three-component reaction to produce 2-substituted quinolines. [, ] This reaction can be carried out in water using catalysts like montmorillonite K-10 [] or SnCl2·2H2O under ultrasound irradiation. []
Q4: What is the role of Lewis acids in reactions involving ethyl 3,3-diethoxypropionate?
A4: Lewis acids can catalyze the cyclodimerization and cyclotrimerization of ethyl 3,3-diethoxypropionate, leading to the formation of coumalates and 1,3,5-trisubstituted benzenes, respectively. [] The selectivity of the reaction towards either product is influenced by the choice of Lewis acid. For example, FeCl3 favors coumalate formation, while GdCl3 promotes the production of 1,3,5-trisubstituted benzenes. []
Q5: How can ethyl 3,3-diethoxypropionate be synthesized from ethyl acrylate?
A5: Ethyl 3,3-diethoxypropionate can be synthesized through the acetalization of ethyl acrylate with ethanol. This reaction proceeds efficiently in the presence of a palladium catalyst (Pd(OAc)2) supported on activated carbon, combined with a molybdovanadophosphate co-catalyst, under a dioxygen atmosphere. []
Q6: What are the key spectroscopic properties of 5,6-dihydro-2H-1,2,6-thiadiazine 1,1-dioxides derived from ethyl 3,3-diethoxypropionate?
A6: While the provided research abstract [] mentions reporting key spectral properties for this class of compounds, it does not elaborate on specific details. Further investigation into the full research article is required to obtain the spectroscopic data.
Q7: Are there any green chemistry approaches involving ethyl 3,3-diethoxypropionate?
A7: Yes, several research papers highlight green chemistry approaches utilizing ethyl 3,3-diethoxypropionate. For example:
- The synthesis of 2-substituted quinolines using montmorillonite K-10 as a catalyst in water demonstrates a greener alternative to conventional methods. []
- The use of SnCl2·2H2O as a precatalyst under ultrasound irradiation in water for the synthesis of 2-substituted quinolines offers another environmentally friendly route. []
- Indion 860, a readily available and reusable catalyst, mediates the multicomponent reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in PEG-400, a green solvent, to synthesize 2,6-unsubstituted dihydropyridines. []
Q8: What is a notable application of ethyl 3,3-diethoxypropionate in prostaglandin synthesis?
A8: Ethyl 3,3-diethoxypropionate plays a key role in a novel synthesis of prostaglandin precursors. It is used to generate (1′R,4′S,3R/S)-3-(cis-4-acetoxycyclopent-2-enyl oxy)-3-ethoxypropionic acid, a key intermediate in the synthesis. This is achieved either through a transacetalization reaction with (1R, 4S)-4-acetoxy-1-hydroxy-2-cyclopentene or through a bromoalkoxidation reaction with 3-ethoxyacrylates followed by electrochemical reduction. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














